molecular formula C50H81NO21 B3028086 dehydrotomatine CAS No. 157604-98-3

dehydrotomatine

Cat. No.: B3028086
CAS No.: 157604-98-3
M. Wt: 1032.2 g/mol
InChI Key: BYMOGFTUZUEFHY-SIUCFGLGSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The aglycone of dehydrotomatine is dehydrotomatidine . Biochemical analysis of the recombinant Sl3βHSD1 protein revealed that Sl3βHSD1 catalyzes the C3 oxidation of dehydrotomatidine to form tomatid-4-en-3-one and also catalyzes the NADH-dependent C3 reduction of a 3-ketosteroid (tomatid-3-one) to form tomatidine .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a defensive compound. It is known to have antimicrobial and insecticidal properties, helping to protect the plant from various pathogens and pests .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of dehydrotomatidine to tomatidine via four reaction steps: C3 oxidation, isomerization, C5 reduction, and C3 reduction . The enzyme Sl3βHSD1 is involved in these conversion processes .

Temporal Effects in Laboratory Settings

It is known that the compound accumulates in mature green fruits, leaves, and flowers of tomatoes .

Dosage Effects in Animal Models

It is known that steroidal glycoalkaloids, including this compound, can have toxic effects at high doses .

Metabolic Pathways

This compound is involved in the steroidal glycoalkaloid biosynthesis pathway. The enzyme Sl3βHSD1 plays a key role in this pathway, catalyzing the conversion of dehydrotomatidine to tomatidine .

Transport and Distribution

It is known that the compound accumulates in mature green fruits, leaves, and flowers of tomatoes .

Subcellular Localization

As a steroidal glycoalkaloid, it is likely to be found in the vacuoles of plant cells, where these compounds are typically stored .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrotomatine is typically extracted from tomato plants. The extraction process involves harvesting the green fruits, leaves, and flowers, followed by freeze-drying and grinding the plant material. The powdered material is then subjected to high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of tomato plants, followed by mechanical harvesting and processing. The plant material is processed to extract this compound using solvent extraction methods, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Dehydrotomatine undergoes various chemical reactions, including oxidation, reduction, and isomerization. The compound can be oxidized at the C3 position to form tomatid-4-en-3-one and subsequently reduced to tomatidine .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dehydrotomatine has several scientific research applications:

Comparison with Similar Compounds

Dehydrotomatine’s unique structural features and diverse biological activities make it a valuable compound for scientific research and industrial applications.

Biological Activity

Dehydrotomatine is a glycoalkaloid predominantly found in tomatoes (Lycopersicon esculentum) and is structurally related to alpha-tomatine. This compound has garnered attention due to its potential biological activities, particularly in plant defense mechanisms and potential health benefits. This article provides a comprehensive overview of the biological activity of this compound, including its biosynthesis, effects on various organisms, and implications for agricultural and nutritional applications.

This compound is synthesized in tomato plants through a series of enzymatic reactions involving precursor compounds such as dehydrotomatidine and tomatidine. The biosynthetic pathway is regulated by specific genes that control the glycosylation processes leading to the formation of these glycoalkaloids . The chemical structure of this compound enables it to interact with various biological systems, contributing to its protective roles in plants.

Biological Activity

  • Antimicrobial Properties
    • This compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that this glycoalkaloid plays a crucial role in the defense mechanisms of tomato plants against these organisms . The concentrations of this compound in different tomato tissues vary significantly, suggesting a strategic allocation for optimal defense during fruit maturation .
  • Effects on Insect Herbivores
    • Studies have shown that this compound affects the feeding behavior and growth of insect herbivores such as Spodoptera littoralis. When larvae were fed diets containing this compound, significant alterations in their hemocyte counts and ultrastructural changes were observed, indicating an immune response triggered by the glycoalkaloid . This suggests that this compound may deter herbivory by compromising the health of insect pests.
  • Human Health Implications
    • The potential health benefits of this compound are also being explored. Preliminary studies suggest that glycoalkaloids like this compound may have anti-cancer properties, although more research is needed to confirm these effects in humans . In vitro studies have indicated that this compound can influence cellular processes, such as reducing the integrity of epithelial cell layers at certain concentrations, which could have implications for gut health .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of bacteria and fungi
InsecticidalAlters feeding behavior and immune response in insects
Potential Health BenefitsPossible anti-cancer effects; impacts on gut cells

Case Study: Impact on Spodoptera littoralis

In a controlled study, larvae of Spodoptera littoralis were fed diets treated with varying concentrations of this compound. The total hemocyte count (THC) was significantly reduced compared to control groups. Ultrastructural examination revealed damage to key immune cells (granulocytes and plasmatocytes), suggesting that this compound compromises the immune response in these insects .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H81NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h5,20-21,23-47,51-63H,6-19H2,1-4H3/t20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMOGFTUZUEFHY-SIUCFGLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H81NO21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317151
Record name Dehydrotomatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1032.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157604-98-3
Record name Dehydrotomatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157604-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrotomatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: Dehydrotomatine has a molecular formula of C50H83NO21 and a molecular weight of 1034.2 g/mol. [, , ]

A: this compound and α-tomatine share the same tetrasaccharide side chain (lycotetraose) attached to a steroidal aglycone. The key difference lies in the aglycone structure: this compound possesses a double bond between carbon atoms 5 and 6 in its aglycone (tomatidenol), while α-tomatine's aglycone (tomatidine) lacks this double bond. [, , , , ]

A: Various techniques are used to characterize this compound, including:* High-performance liquid chromatography (HPLC) [, , , ]* Mass spectrometry (MS) [, , , ] * Tandem mass spectrometry (MS/MS) [, ]* Nuclear Magnetic Resonance (NMR) []* Gas Chromatography-Mass Spectrometry (GC-MS) []

A: this compound biosynthesis in tomato plants follows a complex pathway involving multiple enzymatic steps. The process begins with cholesterol and ultimately leads to the formation of dehydrotomatidine, the aglycone of this compound. This aglycone is then glycosylated with a tetrasaccharide moiety to form this compound. [, , , ]

A: Research suggests that the biosynthesis of these glycoalkaloids might be under separate genetic control. This is supported by the observation that the ratio of α-tomatine to this compound varies significantly across different tomato plant tissues. []

A: this compound is present in various parts of the tomato plant, including fruits (both green and red), leaves, and other vegetative tissues. [, , , , ]

A: While research on this compound is ongoing, some studies suggest it may possess the following biological activities:* Antitumor Potential: Studies have shown that this compound, in combination with α-tomatine, exhibits cytotoxic effects against various cancer cell lines in vitro, including breast, colon, liver, and stomach cancer cells. [, , ]* Antihypertensive Effects: this compound found in green tomato extracts, along with other bioactive compounds, has been associated with reduced blood pressure in spontaneously hypertensive rats. []* Anti-fungal activity: Research suggests that this compound, along with α-tomatine, might contribute to the plant's defense mechanisms against fungal pathogens. []

A: The biological activities exhibited by this compound suggest potential applications in various fields:* Medicine: Its antitumor and antihypertensive properties warrant further investigation for potential use in developing novel therapeutic agents. [, , ]* Agriculture: Understanding the role of this compound in plant defense mechanisms could contribute to developing pest-resistant tomato varieties. [, ]

A: this compound belongs to the glycoalkaloid family, some members of which can be toxic to humans at high concentrations. While this compound is found in tomatoes, its levels are generally low, especially in ripe fruits. [] Further research is needed to fully understand the potential toxicity of this compound in humans, particularly at high concentrations.

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